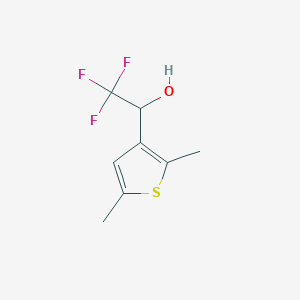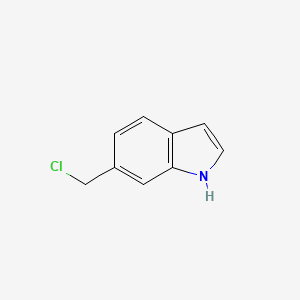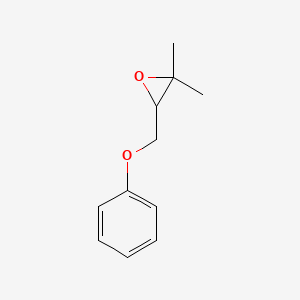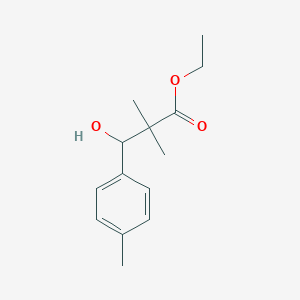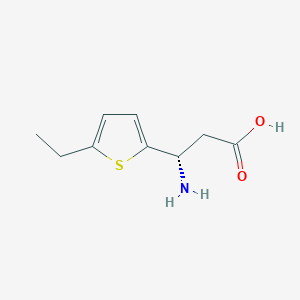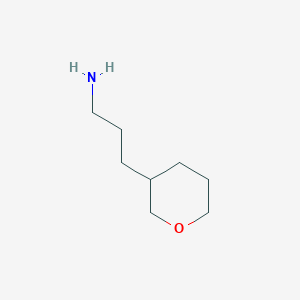
3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine is an organic compound with the molecular formula C8H17NO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine typically involves the reaction of tetrahydropyran derivatives with appropriate amine precursors. One common method is the reductive amination of 3-(Tetrahydro-2H-pyran-3-yl)propanal using ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or isocyanates.
Major Products
The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, amides, and ureas.
Aplicaciones Científicas De Investigación
3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Tetrahydro-2H-pyran-4-yl)propan-1-amine
- 3-(Tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-yl]methanol
- 3-(Tetrahydrofuran-3-yl)propan-1-amine
Uniqueness
3-(Tetrahydro-2H-pyran-3-YL)propan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tetrahydropyran ring system and amine group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
3-(oxan-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H17NO/c9-5-1-3-8-4-2-6-10-7-8/h8H,1-7,9H2 |
Clave InChI |
IINHNEVRTARRSC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





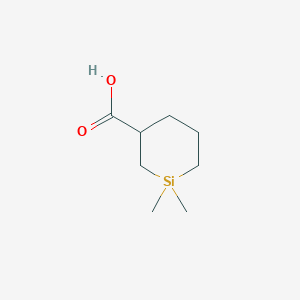
![2-[3-(Benzyloxy)-2-methylprop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13556756.png)

![[5-(Aminomethyl)-1,3,4-thiadiazol-2-yl]methanol dihydrochloride](/img/structure/B13556767.png)
![4-Bromothieno[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13556768.png)
